Hydrochloride Salt vs. Free Base: Molecular Weight and Solubility Differentiation for Aqueous Formulation Compatibility
The hydrochloride salt form (MW 280.79 g/mol, C15H21ClN2O) possesses a molecular weight 36.46 g/mol higher than the corresponding free base (MW 244.33 g/mol, C15H20N2O), corresponding to one HCl equivalent . The protonated 2-amino group in the salt form enhances aqueous solubility through ionic hydration, a critical factor for in vitro assay preparation and in vivo dosing that the neutral free base lacks [1]. No direct experimental solubility measurement for this specific compound was identified in the accessible literature; however, the class-level principle of hydrochloride salt-enhanced aqueous solubility of amine-containing compounds is well-established [1].
| Evidence Dimension | Molecular weight and inferred aqueous solubility |
|---|---|
| Target Compound Data | MW = 280.79 g/mol; hydrochloride salt; protonated 2-amino group |
| Comparator Or Baseline | Free base (CAS 1103235-56-8): MW = 244.33 g/mol; neutral 2-amino group; no counterion |
| Quantified Difference | ΔMW = 36.46 g/mol (one HCl equivalent); inferred higher aqueous solubility for salt form |
| Conditions | Structural comparison based on ChemSrc database entries; solubility inference based on established salt-form principles |
Why This Matters
For researchers requiring reproducible aqueous stock solutions for cell-based assays or animal dosing, the hydrochloride salt eliminates the variable solubilization challenges associated with the free base, reducing experimental variability.
- [1] Serajuddin ATM. Salt formation to improve drug solubility. Adv Drug Deliv Rev. 2007;59(7):603-616. doi:10.1016/j.addr.2007.05.010. Establishes the general principle that hydrochloride salt formation of amines significantly increases aqueous solubility relative to the free base form. View Source
